molecular formula C17H19ClN2O3 B5077377 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride

1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride

Cat. No.: B5077377
M. Wt: 334.8 g/mol
InChI Key: XZSKFBFVVBWWSI-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride is a complex organic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the isochromene ring, followed by the introduction of the amine group and the nitrophenyl moiety. Common reagents used in these reactions include aldehydes, amines, and nitrobenzene derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine
  • 1-(3,4-dihydro-1H-isochromen-1-yl)-N-phenylmethanamine

Uniqueness

1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(3-nitrophenyl)methyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3.ClH/c20-19(21)15-6-3-4-13(10-15)11-18-12-17-16-7-2-1-5-14(16)8-9-22-17;/h1-7,10,17-18H,8-9,11-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSKFBFVVBWWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNCC3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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